![molecular formula C15H23NO B3178240 N-(2-ethylhexyl)benzamide CAS No. 446838-10-4](/img/structure/B3178240.png)
N-(2-ethylhexyl)benzamide
Overview
Description
“N-(2-ethylhexyl)benzamide” is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 . It belongs to the class of amides.
Molecular Structure Analysis
The molecular structure of “N-(2-ethylhexyl)benzamide” consists of a benzamide core with an ethylhexyl group attached to the nitrogen atom . The InChI code for this compound is InChI=1S/C15H23NO/c1-3-5-9-13(4-2)12-16-15(17)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17)
.
Physical And Chemical Properties Analysis
“N-(2-ethylhexyl)benzamide” has a molecular weight of 233.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 7 .
Scientific Research Applications
- N-(2-ethylhexyl)benzamide has been investigated for its antioxidant potential. In vitro studies have shown that some synthesized compounds exhibit effective total antioxidant, free radical scavenging, and metal chelating activity .
- In vitro tests revealed its inhibitory activity against both gram-positive and gram-negative bacteria .
- Their potential applications range from anti-tumor and anti-inflammatory effects to treating hyperactivity and hypercholesterolemia .
- Benzamides have been studied as corrosion inhibitors for various metals (such as copper, iron, and zinc) under acidic conditions .
Antioxidant Activity
Antibacterial Properties
Drug Discovery
Corrosion Inhibition
Industrial Sectors
Mechanism of Action
Target of Action
N-(2-ethylhexyl)benzamide, like other N-substituted benzamides, primarily targets the apoptotic pathways in cells . These compounds have been shown to induce apoptosis, a form of programmed cell death, in various cell lines .
Mode of Action
The mode of action of N-(2-ethylhexyl)benzamide involves the induction of apoptosis through the activation of caspase-9 and the release of cytochrome c into the cytosol . This process is facilitated by the compound’s interaction with its cellular targets . The compound also induces a G2/M cell cycle block , which precedes the induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by N-(2-ethylhexyl)benzamide are primarily those involved in apoptosis and cell cycle regulation . The compound’s interaction with its targets leads to the activation of caspase-9 and the release of cytochrome c, key players in the intrinsic pathway of apoptosis . Additionally, the compound induces a G2/M cell cycle block, halting cell division and leading to cell death .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-ethylhexyl)benzamide is currently limited. The compound’s molecular weight of233.35 and its predicted density of 0.949 g/cm3 suggest that it may have favorable bioavailability .
Result of Action
The primary result of N-(2-ethylhexyl)benzamide’s action is the induction of apoptosis in cells . This leads to cell death and can have significant effects at the molecular and cellular levels . The compound’s ability to induce a G2/M cell cycle block also contributes to its cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-ethylhexyl)benzamide. For instance, phthalates, a class of compounds to which N-(2-ethylhexyl)benzamide belongs, are known to be persistent organic pollutants . They can leach out from plastic materials and cause severe health issues in living organisms . Therefore, the environmental presence and stability of N-(2-ethylhexyl)benzamide could potentially influence its action and efficacy .
Safety and Hazards
properties
IUPAC Name |
N-(2-ethylhexyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-5-9-13(4-2)12-16-15(17)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJYKKAHUWSVNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylhexyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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